molecular formula C22H32FN3O B5420943 N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5420943
M. Wt: 373.5 g/mol
InChI Key: UAXSWCRXEQTLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a promising compound for the treatment of various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and physiological effects:
This compound has been shown to increase levels of GABA in the brain, which can help reduce seizures and anxiety. It has also been shown to reduce the rewarding effects of cocaine and prevent relapse. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise and targeted studies of the enzyme and its effects on the brain. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its effects and potential side effects.

Future Directions

There are several future directions for research on N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for cocaine addiction, as it has shown promising results in preclinical studies. Another area of interest is its potential as a treatment for epilepsy, as it can increase levels of GABA in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Synthesis Methods

N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropylamine with a 2-fluoro-5-methylbenzyl bromide, followed by a reductive amination step to form the bipiperidine ring system. The carboxamide group is then introduced through a coupling reaction with an appropriate carboxylic acid derivative.

Scientific Research Applications

N-cyclopropyl-1'-(2-fluoro-5-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase levels of GABA in the brain, which can help reduce seizures and anxiety. This compound has also been investigated as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.

Properties

IUPAC Name

N-cyclopropyl-1-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FN3O/c1-16-4-7-21(23)18(13-16)14-25-11-8-20(9-12-25)26-10-2-3-17(15-26)22(27)24-19-5-6-19/h4,7,13,17,19-20H,2-3,5-6,8-12,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXSWCRXEQTLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.